molecular formula C6H10S B162865 Diallyl sulfide CAS No. 592-88-1

Diallyl sulfide

Cat. No.: B162865
CAS No.: 592-88-1
M. Wt: 114.21 g/mol
InChI Key: UBJVUCKUDDKUJF-UHFFFAOYSA-N
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Description

Diallyl sulfide (CAS 592-88-1) is a key organosulfur compound isolated from garlic ( Allium sativum ) with a molecular formula of C 6 H 10 S and a molecular weight of 114.21 g/mol. This anticarcinogenic thioester is a clear, yellowish liquid with a distinct garlic odor and is characterized by its lipophilic nature, being insoluble in water but soluble in ethanol, ether, and oils. In research settings, this compound is primarily valued for its role as a selective inhibitor of cytochrome P450 2E1 (CYP2E1), an enzyme critical for the metabolism of various xenobiotics including alcohol and analgesic drugs. By inhibiting CYP2E1, this compound has been shown to protect against alcohol-, drug-, and chemical-induced cellular toxicities, particularly in the liver. Its efficacy extends to modulating the metabolism of other compounds, thereby serving as a valuable tool for investigating detoxification pathways. A significant body of preclinical research highlights its broad-spectrum anticancer potential. Studies on various cell lines, including those for colon, cervical, breast, and skin cancers, have demonstrated that this compound can intrinsically induce apoptosis. The underlying mechanisms include the activation of proapoptotic proteins like Bax, caspase-3, and caspase-9; reduction of antiapoptotic protein Bcl-2; induction of cell cycle arrest at the G0/G1 phase; and enhanced expression of tumor suppressor p53. Furthermore, it exhibits anti-metastatic properties by inhibiting the migration and invasion of cancer cells, linked to the suppression of signaling molecules like PI3K, ERK1/2, and matrix metalloproteinases (MMPs). Beyond its anticancer and detoxification applications, this compound is investigated for its potent antioxidant and anti-inflammatory activities. It can neutralize reactive oxygen species (ROS), enhance the activity of antioxidant enzymes such as glutathione S-transferase (GST), and suppress pro-inflammatory pathways including NF-κB, thereby reducing oxidative stress and inflammation in various models. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-prop-2-enylsulfanylprop-1-ene
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InChI

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2
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InChI Key

UBJVUCKUDDKUJF-UHFFFAOYSA-N
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Canonical SMILES

C=CCSCC=C
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Molecular Formula

C6H10S
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DSSTOX Substance ID

DTXSID6060470
Record name 3-(Prop-2-en-1-ylsulfanyl)prop-1-ene
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Molecular Weight

114.21 g/mol
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Physical Description

Colorless liquid with a garlic odor; [Hawley], Liquid, colourless to pale yellow liquid with garlic odour
Record name Allyl sulfide
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Boiling Point

139 °C, 138.00 to 139.00 °C. @ 760.00 mm Hg
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Flash Point

46.11 °C
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Solubility

Practically insoluble in water. Miscible with alcohol, chloroform, ether, carbon tetrachloride., insoluble in water; miscible in ethyl alcohol and diethyl ether
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Density

0.888 at 27 °C/4 °C, 0.887-0.892
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Vapor Pressure

9.22 [mmHg], 9.22 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

592-88-1
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Record name 3-(Prop-2-en-1-ylsulfanyl)prop-1-ene
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Melting Point

-85 °C
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Preparation Methods

Bunte Salt Intermediate Method

This method, detailed in CN106588730A , employs sodium thiosulfate and chloropropene to form a Bunte salt intermediate, which is subsequently decomposed by sodium hydrosulfide (NaHS).

Procedure:

  • Sodium Hydrosulfide Preparation :

    • 50 parts NaHS dissolved in 100 parts water to form a 0.6 mol/L solution.

  • Bunte Salt Formation :

    • Combine 280 parts H₂O, 300 parts Na₂S₂O₃ (1.2 mol), and 92 parts chloropropene (1.2 mol) in a 1 L reactor.

  • Decomposition :

    • Add NaHS solution (0.6 mol) dropwise at 30–50°C with stirring.

  • Purification :

    • Layer separation (2–6 hours) followed by vacuum distillation (90–110°C, 100 Pa) to isolate diallyl trisulfide (yield: 66g, 92% purity).

Key Data:

ParameterValue
Reaction Temperature30–50°C
Distillation Conditions62–64°C/100 Pa
Yield82.5% (crude), 92% (final)

Allylation of Sodium Sulfide

A phase-transfer catalyzed (PTC) approach using allyl bromide and sodium sulfide (Na₂S) is documented in microwave-assisted and conventional heating systems.

Procedure:

  • Sulfur Activation :

    • React Na₂S (1.3 mol/L) with excess sulfur at 60°C for 2 hours.

  • Allylation :

    • Add allyl bromide and PTC (e.g., tetrabutylammonium bromide) under controlled stirring.

  • Optimization :

    • Box-Behnken design evaluated temperature (40–80°C), stirring rate, and PTC concentration.

Key Data:

ConditionOptimal Value
Temperature60°C
Stirring RateHigh (600 rpm)
PTC Concentration0.5 mol%
Yield (Diallyl Disulfide)78–85%

Optimization and Reaction Conditions

Temperature Dependence

Elevated temperatures (>50°C) favor faster kinetics but risk polysulfide byproducts. The Bunte salt method achieves optimal decomposition at 45°C, balancing speed and selectivity.

Solvent Effects

Aqueous systems dominate industrial processes due to NaHS solubility, while non-polar solvents (e.g., toluene) improve allyl bromide reactivity in PTC methods.

Analytical Characterization

  • GC-MS : Identifies diallyl mono-, di-, and trisulfides via retention times (e.g., diallyl trisulfide: 12.3 min).

  • ¹H NMR : Allylic protons resonate at δ 3.3–3.5 ppm (J = 6.5 Hz), with sulfide protons at δ 2.8–3.0 ppm.

Comparative Analysis of Methods

MethodBunte SaltAllylation
Starting MaterialsNaHS, Na₂S₂O₃, ChloropropeneNa₂S, Allyl Bromide
CatalystNonePTC
Reaction Time5–8 hours2–3 hours
ScalabilityIndustrialLab-scale
ByproductsPolysulfidesAllyl Polysulfides

Industrial-Scale Production Considerations

  • Vacuum Distillation : Critical for isolating diallyl trisulfide from crude mixtures (purity >90%).

  • Waste Management : Na₂S₂O₃ byproducts require neutralization to prevent environmental discharge.

Chemical Reactions Analysis

Types of Reactions: Diallyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Allicin

    Reduction: Allyl mercaptan

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

Anticancer Properties

DAS has been extensively studied for its anticancer effects. Research indicates that DAS induces apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : DAS triggers caspase-mediated apoptosis in neuroblastoma cells, enhancing the Bax/Bcl-2 ratio and promoting mitochondrial cytochrome c release, which are critical steps in the apoptotic pathway .
  • Nucleotide Repair : Studies have shown that DAS can upregulate genes involved in nucleotide excision repair, reducing DNA adduct formation and thereby exhibiting anti-carcinogenic properties .
  • Cell Proliferation Inhibition : DAS treatment has been associated with reduced cell proliferation and G2/M phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent .

Role as a CYP2E1 Inhibitor

DAS acts as a selective inhibitor of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various xenobiotics and drugs:

  • Toxicity Prevention : By inhibiting CYP2E1, DAS can mitigate alcohol- and drug-induced cellular toxicities, which are often mediated by reactive oxygen species (ROS) generated during metabolism .
  • Therapeutic Potential : This inhibition suggests that DAS could be beneficial in treating conditions related to oxidative stress, such as liver damage from alcohol consumption or drug overdoses .

Antimicrobial Activity

DAS exhibits significant antimicrobial properties against foodborne pathogens:

  • Antibacterial Effects : Research has demonstrated that DAS possesses antimicrobial activity against various strains of bacteria, including those responsible for foodborne illnesses .
  • Food Preservation : The incorporation of DAS into food products could enhance their safety by reducing microbial contamination, thus extending shelf life and ensuring consumer health.

Protective Agent Against Cellular Toxicities

DAS has shown promise as a protective agent against various forms of cellular toxicity:

  • HIV and Diabetes : Studies suggest that DAS may protect against HIV protein-mediated toxicities and diabetes-related complications by targeting CYP2E1 .
  • Neuroprotection : DAS has been reported to exert neuroprotective effects by reducing oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Development of Novel Analogues

Given the limitations associated with DAS's toxicity and allergic reactions, research is focused on developing novel analogues:

  • Enhanced Efficacy : Efforts are underway to create DAS derivatives that maintain its beneficial properties while minimizing adverse effects. These analogues aim to provide more effective therapeutic options for cancer treatment and other diseases linked to oxidative stress and inflammation .

Case Studies and Research Findings

StudyFocusFindings
Anticancer EffectsDAS induced apoptosis in neuroblastoma cells; upregulated DNA repair genes.
Antimicrobial ActivityDemonstrated efficacy against foodborne pathogens; potential for food preservation.
NeuroprotectionReduced oxidative stress in neuronal cells; potential benefits for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of diallyl sulfide involves multiple molecular targets and pathways. It is known to inhibit the activity of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various xenobiotics. By inhibiting CYP2E1, this compound reduces the production of reactive oxygen species (ROS) and prevents oxidative damage . Additionally, it modulates signaling pathways such as NF-κB and MAPK, leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Natural Occurrence

DAS and its analogs differ in sulfur atom count and bonding configurations (Table 1):

Compound Structure Sulfur Atoms Major Source Relative Abundance in Garlic Products
Diallyl sulfide (CH₂=CHCH₂)₂S 1 Fresh garlic, garlic oil 1.4%–30.34% in essential oils
Diallyl disulfide (CH₂=CHCH₂)₂S₂ 2 Aged garlic, processed oils 1.88–28.18% in essential oils
Diallyl trisulfide (CH₂=CHCH₂)₂S₃ 3 Fermented/processed garlic 1.39–28.18% in essential oils
Allyl methyl sulfide CH₂=CHCH₂SCH₃ 1 Black garlic Up to 18.2% in black garlic

Table 1: Structural and compositional comparison of garlic-derived organosulfur compounds.

Anticarcinogenic Activity

  • DAS: Exhibits unique efficacy against monoalkylating carcinogens. In rat esophagus, DAS (200 mg/kg) achieved 100% inhibition of NMBA-induced papillomas and squamous cell carcinomas by blocking carcinogen metabolism .
  • DADS : Demonstrates superior potency in forestomach tumor inhibition (>90% reduction) in mice exposed to N-nitrosodiethylamine (NDEA), outperforming DAS and allyl mercaptan .
  • DATS : Shows broad-spectrum anticancer activity, including inhibition of human colon cancer cell migration via suppression of matrix metalloproteinases (MMPs) .

Mechanistically, DAS and DADS modulate cytochrome P450 enzymes (e.g., CYP2E1 inhibition), reducing carcinogen activation . However, DADS induces oxidative stress more effectively, depleting glutathione in Candida albicans .

Metabolic and Enzymatic Interactions

  • CYP2E1 Inhibition : DAS and analogs like allyl methyl sulfide (AMS) bind to CYP2E1, but DAS shows higher affinity in ligand-docking analyses .
  • Glutathione S-Transferase Induction : DAS and S-allyl cysteine upregulate detoxifying enzymes, whereas saturated analogs (e.g., dipropyl sulfides) lack efficacy .

Stability and Processing Effects

  • Thermal Degradation : Allicin, an unstable precursor in fresh garlic, decomposes into DAS, DADS, and DATS during heating. DADS and DATS dominate in processed oils .
  • Microencapsulation : DAS and DATS remain stable in garlic essential oil mixed with vegetable oils (e.g., corn, soybean), retaining >96% of sulfur compounds .

Biological Activity

Diallyl sulfide (DAS) is a sulfur-containing compound predominantly found in garlic and other Allium species. It has garnered attention for its diverse biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of DAS, supported by research findings, case studies, and data tables.

This compound is characterized by its molecular formula C6H10SC_6H_{10}S and a molecular weight of 130.21 g/mol. Its structure consists of a central sulfur atom bonded to two allyl groups, contributing to its unique biological properties.

DAS exhibits its biological effects through several mechanisms:

  • Antioxidant Activity : DAS has been shown to enhance the expression and activity of various antioxidant enzymes, including glutathione S-transferase (GST), superoxide dismutase (SOD), and catalase. This activity is mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress .
  • Anti-inflammatory Effects : DAS inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophages. This inhibition occurs via suppression of the NF-κB signaling pathway .
  • Anticancer Properties : Research indicates that DAS can induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has been shown to reduce DNA adduct formation in breast cancer models, suggesting a protective effect against carcinogenesis .

1. Antioxidant Effects

A study demonstrated that DAS treatment led to significant upregulation of antioxidant enzymes in rat lung tissues, indicating enhanced pulmonary antioxidant capacity. The GSH/GSSG ratio was also increased, suggesting reduced oxidative stress .

2. Anti-inflammatory Activity

In vitro studies have shown that DAS reduces nitric oxide (NO) production in RAW 264.7 cells stimulated with LPS. The compound decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), highlighting its potential as an anti-inflammatory agent .

3. Anticancer Mechanisms

DAS has been investigated for its ability to modulate DNA repair mechanisms. In a study involving diethylstilbestrol-induced breast cancer in rats, DAS treatment resulted in increased transcription of genes involved in nucleotide excision repair, potentially reducing DNA damage associated with carcinogens .

Data Table: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntioxidantEnhances Nrf2 pathway; upregulates GST, SOD, catalase
Anti-inflammatoryInhibits NF-κB signaling; reduces TNF-α and IL-6 production
AnticancerInduces apoptosis; enhances DNA repair mechanisms
AntimicrobialExhibits activity against food-borne pathogens

Case Study 1: Protective Effects Against Alcohol-Induced Toxicity

A study highlighted the protective effects of DAS against ethanol-induced liver damage in mice. DAS treatment improved liver function markers and reduced oxidative stress indicators, suggesting its potential as a therapeutic agent for alcohol-related disorders .

Case Study 2: Cancer Prevention

In a clinical trial involving patients with precancerous lesions, DAS supplementation was associated with reduced lesion progression rates compared to controls. This suggests a promising role for DAS in cancer prevention strategies .

Q & A

Basic: What validated analytical methods are recommended for quantifying diallyl sulfide in complex biological matrices?

Answer:
Chromatographic methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), are widely used for DAS quantification. A selectivity test using blank samples (e.g., solvents without DAS) can confirm the absence of interfering peaks near the retention time of DAS, ensuring specificity . For reproducibility, validate the method using parameters like linearity, limit of detection (LOD), and recovery rates. Reference standards should be cross-checked with databases like NIST for physicochemical properties (e.g., gas-phase ion energetics) to ensure accuracy .

Basic: How can researchers experimentally validate the antimicrobial activity of this compound against pathogens like Campylobacter?

Answer:
Design in vitro assays using broth microdilution to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., antibiotics) and negative controls (solvent-only). Replicate experiments to address biological variability. Studies show DAS disrupts bacterial membrane integrity via thiol-modification, which can be confirmed using electron microscopy or fluorescent probes for membrane permeability .

Advanced: What molecular mechanisms underlie the anticancer potential of this compound, and how do experimental models influence observed outcomes?

Answer:
DAS modulates cancer pathways via reactive oxygen species (ROS) scavenging, phase II enzyme induction (e.g., glutathione-S-transferase), and apoptosis activation (e.g., caspase-3 cleavage). In vitro studies using cancer cell lines (e.g., colon, prostate) often report dose-dependent cytotoxicity, while in vivo models show variability due to bioavailability differences. For example, DAS’s lipophilicity limits its solubility in aqueous systems, necessitating delivery vehicles (e.g., nanoemulsions) to enhance efficacy in animal studies .

Advanced: How should researchers address contradictions in reported antioxidant vs. pro-oxidant effects of this compound?

Answer:
Context-dependent outcomes require careful experimental design:

  • Dose and exposure time : Low doses may upregulate endogenous antioxidants (e.g., superoxide dismutase), while high doses induce ROS-mediated apoptosis.
  • Cell type : Normal vs. cancer cells exhibit divergent redox responses.
  • Analytical validation : Use multiple assays (e.g., DCFH-DA for ROS, thiobarbituric acid reactive substances for lipid peroxidation) to cross-verify results .

Basic: What protocols are essential for synthesizing and characterizing high-purity this compound?

Answer:

  • Synthesis : React allyl bromide with sodium sulfide in anhydrous ethanol under nitrogen.
  • Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 3.3 ppm for sulfide protons) and GC-MS for purity (>98%). For novel compounds, provide elemental analysis and spectral data in supplementary materials, per journal guidelines .

Advanced: How do synergistic interactions between this compound and other organosulfur compounds (e.g., diallyl disulfide) influence bioactivity?

Answer:
Design combinatorial studies using checkerboard assays or isobologram analysis to quantify synergy (e.g., fractional inhibitory concentration index). For example, DAS and diallyl trisulfide (DATS) show enhanced antiproliferative effects in breast cancer cells via simultaneous inhibition of NF-κB and Akt pathways. Document interactions with mass spectrometry to track metabolite formation .

Basic: What factors affect the stability of this compound in experimental storage conditions?

Answer:
DAS is sensitive to light, oxygen, and temperature. Store in amber vials under inert gas (argon) at −20°C. Monitor degradation via periodic GC analysis. Phase-change data (e.g., boiling point: 138°C) from NIST can guide storage protocols .

Advanced: Why do bioavailability studies of this compound show conflicting results, and how can pharmacokinetic limitations be overcome?

Answer:
Variability arises from:

  • Metabolic conversion : Hepatic cytochrome P450 enzymes rapidly metabolize DAS into allyl mercaptan.
  • Absorption barriers : Low water solubility reduces intestinal uptake.
    Solutions : Use lipid-based nanoformulations or prodrugs to enhance bioavailability. Validate with in vivo pharmacokinetic studies (e.g., plasma concentration-time curves) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.